Pidobenzone 4% Demonstrates Clinical Efficacy as Adjuvant to Physical Therapies in Solar Lentigines
In a randomized, controlled clinical trial, the combination of topical pidobenzone 4% with either cryotherapy or fractional CO₂ laser was compared against physical therapy alone for the treatment of solar lentigines [1]. The study found that the associated treatment was safe and improved therapeutic results, with the combination of cryotherapy and pidobenzone 4% identified as the most useful regimen [1]. Efficacy was evaluated using the Skin Tone Color Scale (STCS) and a Visual Analog Scale (VAS) [1].
| Evidence Dimension | Clinical improvement and prevention of post-treatment hyperpigmentation |
|---|---|
| Target Compound Data | Pidobenzone 4% combined with cryotherapy or fractional CO₂ laser |
| Comparator Or Baseline | Cryotherapy or fractional CO₂ laser alone |
| Quantified Difference | Not reported as a single numeric value; outcome was qualitative improvement and prevention of postiatrogenic hyperpigmentation based on STCS and VAS assessments. |
| Conditions | Randomized, controlled clinical trial in patients with solar lentigines; evaluation by STCS and VAS. |
Why This Matters
This evidence supports the procurement of pidobenzone for research focused on combination or adjuvant protocols for hyperpigmentation, where its use with physical modalities has been clinically validated.
- [1] Campanati A, et al. Efficacy and Safety of Topical Pidobenzone 4% as Adjuvant Treatment for Solar Lentigines: Result of a Randomized, Controlled, Clinical Trial. Dermatology. 2016;232(4):478-483. View Source
